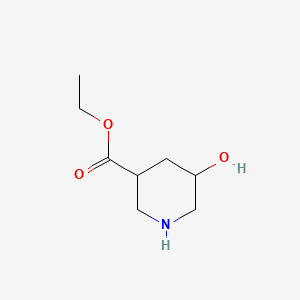

Ethyl 5-hydroxypiperidine-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxypiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine derivatives with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Starting Material: Piperidine derivative.

Reagent: Ethyl chloroformate.

Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation to form ketones or aldehydes under controlled conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic or neutral aqueous | 5-Ketopiperidine-3-carboxylate | |

| CrO₃ (Jones reagent) | Acetone, 0–25°C | 5-Oxopiperidine-3-carboxylate |

Key Findings :

-

Oxidation selectivity depends on pH and solvent polarity.

-

Over-oxidation to carboxylic acids is mitigated using catalytic TEMPO in biphasic systems .

Reduction Reactions

The ester and hydroxyl groups can be reduced to alcohols or amines.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | 5-Hydroxypiperidine-3-methanol | |

| H₂/Pd-C | Ethanol, 25°C, 1 atm | 5-Hydroxypiperidine-3-carboxamide |

Mechanistic Insight :

-

LiAlH₄ reduces the ester to a primary alcohol while preserving the hydroxyl group.

-

Catalytic hydrogenation selectively saturates the piperidine ring without affecting the ester .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with halogenating agents.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| SOCl₂ | DCM, 0°C, 2 h | 5-Chloropiperidine-3-carboxylate | |

| PBr₃ | Ether, reflux, 6 h | 5-Bromopiperidine-3-carboxylate |

Optimization :

-

SOCl₂ achieves >90% conversion in dichloromethane at low temperatures.

-

PBr₃ requires anhydrous conditions to avoid hydrolysis.

Ester Hydrolysis and Lactonization

The ethyl ester undergoes hydrolysis to carboxylic acid, followed by lactonization.

| Step | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | NaOH (2–5 eq.), 0–10°C, 5 h | 5-Hydroxypiperidine-3-carboxylic acid | |

| Lactonization | Acetic anhydride, 30–60°C | 5-Hydroxypiperidine-3-carboxylic lactone |

Mechanism :

-

Ester hydrolysis follows base-catalyzed nucleophilic acyl substitution .

-

Lactonization is driven by intramolecular esterification under dehydrating conditions .

Decarboxylation

The carboxylic acid derivative undergoes decarboxylation under thermal or basic conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Heat | 100–130°C, 2–5 h | 5-Hydroxypiperidine | |

| Triethylamine | Toluene, 60–90°C, 3 h | 5-Hydroxypiperidine |

Efficiency :

Comparative Analysis of Reaction Pathways

The compound’s reactivity is influenced by steric effects from the piperidine ring and electronic effects from substituents.

| Reaction Type | Rate-Determining Factor | Byproduct Formation Risk |

|---|---|---|

| Oxidation | Solvent polarity | Over-oxidation to carboxylic acid |

| Substitution | Leaving group ability | Elimination products |

| Lactonization | Ring strain | Oligomerization |

Research Implications :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 5-hydroxypiperidine-3-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

- Drug Development : This compound serves as an intermediate in synthesizing various pharmaceuticals targeting specific enzymes or receptors. Its structural features allow it to interact effectively with biological molecules, making it valuable in creating drug candidates.

- Enzyme Inhibition : this compound can act as an enzyme inhibitor, impacting metabolic pathways crucial for disease progression.

- Receptor Modulation : The compound may modulate receptor activity, which is essential for signal transduction pathways that regulate cellular responses.

- Therapeutic Potential : Preliminary studies suggest that it may have applications in treating conditions like viral infections and metabolic disorders due to its ability to interact with viral enzymes .

Organic Synthesis

- As a versatile building block, this compound is utilized in the synthesis of complex organic molecules, including natural products and other bioactive compounds.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study highlighted its role in synthesizing novel compounds with potential antiviral properties, specifically targeting Hepatitis B and HIV .

- Another investigation focused on the compound's ability to enhance enzyme inhibition in metabolic pathways, demonstrating its significance in developing anti-diabetic drugs .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| This compound | Hydroxyl and carboxylic acid groups | Intermediate in drug synthesis |

| Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate | Boc protecting group | Used in enzyme studies |

| Tert-butyl 3-hydroxy-1-piperidinecarboxylate | Different functional groups | Fine chemical production |

Wirkmechanismus

The mechanism of action of ethyl 5-hydroxypiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The hydroxyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-hydroxypiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

Piperidine-3-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

Ethyl 4-hydroxypiperidine-3-carboxylate: The hydroxyl group is positioned differently, potentially leading to different chemical and biological properties.

Ethyl 5-methylpiperidine-3-carboxylate:

This compound is unique due to the presence of both hydroxyl and carboxylate functional groups, which provide versatility in chemical reactions and potential biological activity.

Biologische Aktivität

Ethyl 5-hydroxypiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article provides an overview of its biological activity, mechanisms of action, comparisons with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a hydroxyl group at the 5-position and an ethyl ester group at the nitrogen atom. This configuration allows for various chemical interactions, making it a versatile compound in organic synthesis and medicinal applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 171.22 g/mol |

| Melting Point | Not extensively documented |

| Boiling Point | Not extensively documented |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl and carboxylate groups can form hydrogen bonds and electrostatic interactions, influencing the activity of these targets.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit certain enzymes, which can be crucial in therapeutic contexts.

- Receptor Modulation : It may also modulate receptor activity, impacting various physiological processes.

Biological Applications

This compound has several notable applications:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds targeting the central nervous system (CNS) .

- Organic Synthesis : The compound is used as a building block for creating more complex bioactive molecules .

- Biological Studies : Researchers investigate its potential as an enzyme inhibitor or receptor modulator .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other piperidine derivatives:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl N-Boc-4-hydroxypiperidine-3-carboxylate | Hydroxyl group at the 4-position | Different reactivity profile due to positional changes |

| Ethyl N-Boc-6-hydroxypiperidine-3-carboxylate | Hydroxyl group at the 6-position | Varies in reactivity compared to Ethyl 5-hydroxypiperidine |

| Ethyl N-Boc-5-methylpiperidine-3-carboxylate | Methyl group instead of hydroxyl | Alters biological activity due to steric factors |

Research Findings

Recent studies have highlighted various aspects of this compound:

- Inhibition Studies : Research indicates that derivatives of this compound exhibit significant inhibition against enzymes involved in inflammatory pathways, such as lipoxygenase .

- Pharmacological Potential : Its derivatives have shown promise in modulating neurotransmitter systems, particularly in relation to dopamine and norepinephrine transporters .

- Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently, allowing for further exploration of its biological properties .

Case Studies

- Study on GABA System Interaction : A study demonstrated that derivatives of piperidine carboxylic acids, including this compound, exhibited significant activity on the GABA neurotransmitter system, suggesting potential therapeutic applications in psychiatric disorders .

- Antibacterial Activity : Another research effort focused on synthesizing derivatives that displayed antibacterial properties against resistant strains, emphasizing the compound's relevance in developing new antibiotics .

Eigenschaften

IUPAC Name |

ethyl 5-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h6-7,9-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFBFQHDDSNPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.